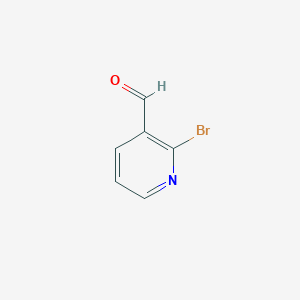

2-Bromo-3-formylpyridine

Beschreibung

The Pyridine (B92270) Core in Chemical Research

The significance of pyridine and its derivatives is deeply rooted in heterocyclic chemistry, a field that explores the synthesis and properties of cyclic compounds containing atoms of at least two different elements in their rings.

Pyridine and its derivatives are ubiquitous in nature and are fundamental components of many biologically active molecules, including vitamins like niacin and pyridoxine, and alkaloids such as nicotine. globalresearchonline.netresearchgate.net Their presence is also prominent in a significant portion of FDA-approved drugs, highlighting their importance in medicinal chemistry. nih.govresearchgate.net The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to participate in hydrogen bonding, which can enhance the pharmacokinetic properties of drug candidates. nih.govajrconline.org This makes the pyridine nucleus a favored structural motif in drug discovery and development. ajrconline.org

The ability to introduce various functional groups onto the pyridine ring is crucial for tailoring the properties of the resulting molecules. nih.gov The position and nature of these substituents dictate the molecule's reactivity, selectivity, and ultimately its biological activity or material properties. uiowa.edu The development of methods for the regioselective functionalization of pyridines is an active area of research, as direct substitution can be challenging due to the electron-deficient nature of the ring. researchgate.netresearchgate.net Therefore, pre-functionalized pyridines, which serve as versatile starting materials, are of immense strategic importance to synthetic chemists. uiowa.edu

Positioning of 2-Bromo-3-formylpyridine as a Versatile Intermediate

This compound, also known as 2-bromonicotinaldehyde, holds a special place among functionalized pyridines due to its dual reactivity. fishersci.iesigmaaldrich.com This bifunctionality allows for a stepwise and controlled elaboration of the molecule, making it a key intermediate in the synthesis of complex heterocyclic systems. pubcompare.ai

The strategic placement of the bromine atom at the 2-position and the formyl (aldehyde) group at the 3-position provides two distinct reactive handles. The bromine atom is susceptible to a variety of cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. merckmillipore.com It can also be displaced by nucleophiles or undergo metal-halogen exchange to generate organometallic species. clockss.org

Simultaneously, the formyl group can participate in a wide range of classical carbonyl chemistry. This includes nucleophilic additions, condensations (like the aldol (B89426) and Knoevenagel reactions), Wittig reactions, and reductive aminations, providing a gateway to a diverse array of functional groups and structural motifs. xinchem.comorganic-chemistry.org This orthogonal reactivity allows chemists to selectively manipulate one functional group while leaving the other intact for subsequent transformations, a crucial strategy in multi-step synthesis.

The specific arrangement of the bromo and formyl groups in this compound distinguishes it from its isomers, such as 2-bromo-5-formylpyridine and 3-bromo-2-formylpyridine, each offering unique synthetic possibilities.

| Compound | CAS Number | Molecular Formula | Key Features and Reactivity |

| This compound | 128071-75-0 | C₆H₄BrNO | Ortho-positioning of the formyl group to the bromine allows for potential intramolecular interactions and directs certain reactions. The bromine at the 2-position is activated towards nucleophilic substitution. |

| 2-Bromo-5-formylpyridine | 149806-06-4 | C₆H₄BrNO | The para-relationship between the bromine and formyl groups influences the electronic properties of the ring differently. It is a key intermediate for various pharmaceutical and agrochemical compounds. pharmacompass.comgoogle.com |

| 3-Bromo-2-formylpyridine | Not readily available | C₆H₄BrNO | The formyl group is adjacent to the nitrogen atom, which can influence its reactivity. The bromine at the 3-position is generally less reactive towards nucleophilic substitution than at the 2- or 4-positions. sigmaaldrich.com |

| 3-Bromo-5-formylpyridine | 98354-94-6 | C₆H₄BrNO | Meta-disubstituted pattern offers a different steric and electronic environment compared to the other isomers. vwr.com |

The unique substitution pattern of this compound makes it an indispensable tool for synthetic chemists, enabling the efficient construction of highly functionalized pyridine-based molecules for a wide range of applications, from medicinal chemistry to materials science. pubcompare.aixinchem.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromopyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO/c7-6-5(4-9)2-1-3-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFWMEFWZWXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405795 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128071-75-0 | |

| Record name | 2-Bromo-3-formylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Bromo 3 Formylpyridine

Regioselective Bromination Approaches to Pyridine-3-carbaldehyde Derivatives

Introducing a bromine atom specifically at the 2-position of a pyridine (B92270) ring already bearing a formyl group at the 3-position requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct Bromination Strategies

Direct bromination of pyridine-3-carbaldehyde presents a challenge due to the electron-withdrawing nature of the formyl group, which deactivates the pyridine ring towards electrophilic substitution. However, specific reagents and conditions have been developed to overcome this hurdle.

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination. Its application to pyridine derivatives often requires specific activation or catalytic conditions to enhance its reactivity and control the position of bromination. For electron-deficient systems like pyridines, methods have been developed to activate NBS. These can include the use of strong acids or other catalytic additives that increase the electrophilicity of the bromine atom. nsf.gov For instance, the combination of NBS with trifluoroacetic acid has been shown to facilitate the bromination of pyridines at the 3-position. smolecule.com While direct bromination at the 2-position of pyridine-3-carbaldehyde using NBS is not as commonly reported, the principle of activating NBS remains a key strategy in the halogenation of deactivated aromatic systems. nsf.gov

Research into the bromination of related heterocyclic systems provides insights. For example, N-bromosuccinimide has been effectively used for the regioselective bromination of pyridazine (B1198779) derivatives under mild conditions, yielding brominated products in high yields. smolecule.com Furthermore, solid-phase reactions using NBS under microwave irradiation have been developed for the side-chain bromination of methyl-substituted heteroaromatics, highlighting the versatility of this reagent. oup.com

Table 1: Examples of Bromination using NBS and Related Reagents

| Substrate | Reagent | Conditions | Product | Yield | Reference |

| Pyridazine | NBS | Room temperature, catalyst | 3-Bromopyridazine | 90-99% | smolecule.com |

| Pyridine | NBS, Trifluoroacetic acid | Not specified | 3-Bromopyridine (B30812) | Not specified | smolecule.com |

Achieving controlled bromination of pyridine-3-carbaldehyde can also be approached by using molecular bromine under specific conditions. For example, the synthesis of 3-bromopyridine has been achieved with high yield by reacting pyridine with bromine in the presence of 80-95% sulfuric acid at elevated temperatures. smolecule.com This method demonstrates that with the right combination of strong acid and temperature control, direct bromination of the pyridine ring is feasible. Another method involves the reaction of 3-pyridine formaldehyde (B43269) with hydrogen bromide in a methanol (B129727) solution, followed by heating. xinchem.com

Table 2: Controlled Bromination of Pyridine Derivatives

| Starting Material | Reagent(s) | Temperature | Product | Yield | Reference |

| Pyridine | Br₂, H₂SO₄ (80-95%) | 130-140°C | 3-Bromopyridine | High | smolecule.com |

| 3-Pyridine formaldehyde | HBr, Methanol | Heating | 2-Bromo-3-pyridine formaldehyde | Not specified | xinchem.com |

Formylation of Bromopyridine Precursors

An alternative and often more regioselective strategy for the synthesis of 2-bromo-3-formylpyridine involves the introduction of a formyl group onto a pyridine ring that already contains a bromine atom at the desired position.

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org However, it generally fails with pyridine itself due to the ring's electron-deficient nature. clockss.org Despite this, the Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), can be used to formylate certain activated pyridine derivatives or under specific conditions. researchgate.netresearchgate.net For instance, the reaction has been successfully applied to the synthesis of 2-chloro-3-pyridine carboxaldehydes from 4-aryl-3-buten-2-one oximes. researchgate.net While direct Vilsmeier-Haack formylation of 2-bromopyridine (B144113) to yield this compound is challenging, modifications of the substrate or reaction conditions could potentially enable this transformation.

A highly effective and widely used method for the formylation of bromopyridines is through a lithiation-electrophilic quench sequence. commonorganicchemistry.com This approach involves the treatment of a bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures. This leads to a lithium-halogen exchange, generating a lithiated pyridine species. This nucleophilic intermediate can then be reacted with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to introduce the aldehyde group. clockss.org

This methodology has been successfully applied to the synthesis of 6-bromo-2-formylpyridine from 2,6-dibromopyridine. prepchem.com The reaction proceeds by selective monolithiation at one of the bromine-bearing carbons, followed by quenching with DMF. Similarly, the formylation of 2,5-dibromopyridine (B19318) can be achieved via lithium-halogen exchange followed by the addition of DMF. researchgate.net The regioselectivity of the lithiation can often be controlled by the choice of organolithium reagent and the reaction temperature. For instance, ortho-lithiation can be directed by certain substituents on the pyridine ring. researchgate.net This powerful technique allows for the precise introduction of a formyl group at a position adjacent to a bromine atom, providing a reliable route to compounds like this compound from the appropriate bromopyridine precursor.

Table 3: Formylation of Bromopyridines via Lithiation

| Starting Material | Reagents | Conditions | Product | Reference |

| 2,6-Dibromopyridine | 1. n-BuLi, Ether, -78°C 2. DMF, Ether, -78°C | 1. Dropwise addition over 1.5h 2. Stir for 1.5h, warm to -25°C, acid quench | 6-Bromo-2-formyl-pyridine | prepchem.com |

| 2,5-Dibromopyridine | 1. n-BuLi 2. DMF | Not specified | 5-Bromo-2-formylpyridine | researchgate.net |

| Bromopyridines | 1. LDA 2. DMF | Not specified | o-Bromopyridine aldehydes | clockss.org |

Syntheses from Alternative Pyridine Building Blocks

The synthesis of this compound can be achieved by starting from various substituted pyridine precursors. These methods leverage existing functionalities on the pyridine ring to introduce the required bromo and formyl groups in a controlled manner.

Transformation of Substituted 2-Bromopyridines

One effective strategy involves the functionalization of an existing 2-bromopyridine scaffold. A common approach is the introduction of the formyl group at the C-3 position through metalation followed by electrophilic attack.

The direct lithiation of a 2-bromopyridine derivative at the 3-position can be challenging. However, ortho-metalation strategies using strong bases like lithium diisopropylamide (LDA) followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) can achieve formylation. clockss.org This method is particularly useful for π-deficient heterocycles where electrophilic substitutions are often difficult. clockss.org

An analogous transformation is the oxidation of a methyl group at the C-3 position of a 2-bromopyridine ring. For instance, the synthesis of this compound can be envisioned starting from 2-bromo-3-methylpyridine. sigmaaldrich.com This oxidation can be challenging, as controlling the reaction to yield the aldehyde without further oxidation to the carboxylic acid is critical. google.com Reagents like selenium dioxide have been used for such transformations, but they are often highly toxic and can lead to low yields if not carefully controlled. google.com

Another relevant transformation involves starting with a di-substituted pyridine. For example, the synthesis of the isomeric 2-bromo-5-formylpyridine has been successfully achieved starting from 2,5-dibromopyridine. This process utilizes a Grignard reaction, where one bromine atom is selectively exchanged with magnesium, followed by formylation with DMF. google.com This highlights a pathway where one halogen on a dihalopyridine is converted into a formyl group.

Strategies Involving Pyridine-N-oxides as Intermediates

Pyridine-N-oxides are versatile intermediates in pyridine chemistry because the N-oxide group activates the ring for both electrophilic and nucleophilic substitutions. semanticscholar.orgresearchgate.net This reactivity can be harnessed for the synthesis of this compound.

A plausible synthetic route could begin with the N-oxidation of a suitable pyridine precursor. The N-oxide functionality significantly influences the regioselectivity of subsequent reactions. Electrophilic substitution, such as nitration or bromination, is typically directed to the C-4 and C-2 positions. researchgate.netabertay.ac.uk For example, direct bromination of pyridine-N-oxide can yield 2-bromopyridine-N-oxide. researchgate.netabertay.ac.uk

Once the N-oxide is formed, various transformations can be employed. The Polonovski rearrangement, for instance, allows for the introduction of hydroxyl or acetate (B1210297) groups, typically at the C-2 position, upon reaction with reagents like acetic anhydride. bme.hu Palladium-catalyzed reactions are also widely used to functionalize pyridine-N-oxides at the 2-position. semanticscholar.org

A potential, though complex, pathway to this compound using this strategy might involve:

Starting with 3-methylpyridine (B133936) and performing N-oxidation.

Subsequent bromination at the activated C-2 position to yield 2-bromo-3-methylpyridine-N-oxide.

Oxidation of the C-3 methyl group to a formyl group.

Final deoxygenation of the N-oxide to yield the target product.

This multi-step approach leverages the unique reactivity conferred by the N-oxide group to control the sequential introduction of substituents.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound necessitates careful optimization of various reaction parameters. The choice of solvent, temperature, pressure, and catalyst can profoundly impact the reaction outcome, efficiency, and scalability.

Solvent Effects in this compound Synthesis

The solvent plays a crucial role in synthetic procedures, influencing reactant solubility, reaction rates, and even the stability of intermediates and products.

In syntheses involving organometallic intermediates, such as Grignard or lithiation reactions, the choice of solvent is critical. Ethereal solvents like tetrahydrofuran (THF) and diethyl ether are commonly used to stabilize the organometallic reagents. google.com For the lithiation of 3-bromopyridine to generate 3-lithiopyridine, toluene has been identified as an effective solvent, allowing the reaction to proceed cleanly at -50°C. researchgate.net In formylation steps using N,N-dimethylformamide (DMF) , the amount of DMF can directly affect reaction purity and yield. google.com

For substitution reactions, such as the bromination of 2-formylpyridine to yield 3-bromo-2-formylpyridine, halogenated solvents like dichloromethane (DCM) or polar aprotic solvents like acetonitrile (ACN) are often employed. These solvents are chosen for their ability to dissolve the reactants and for their relative inertness under the reaction conditions. The polarity of the solvent can be critical in preventing side reactions, such as the oxidation of the formyl group. In catalytic reactions like the Suzuki-Miyaura coupling, solvents such as 1,4-dioxane and DMF are frequently evaluated to optimize the catalytic cycle and product formation. researchgate.net

Table 1: Solvent Applications in Syntheses Related to this compound

| Reaction Type | Solvent(s) | Role of Solvent | Reference(s) |

| Grignard Reaction | Tetrahydrofuran (THF), Toluene, Diethyl Ether | Stabilize Grignard reagent, control reactivity. | google.com |

| Lithiation | Toluene | Enable clean formation of lithiated intermediate at low temperature. | researchgate.net |

| Bromination | Dichloromethane (DCM), Acetonitrile (ACN) | Dissolve reactants, minimize side reactions. | |

| Formylation | N,N-Dimethylformamide (DMF) | Acts as both solvent and formylating agent source. | clockss.orggoogle.com |

| Catalytic Coupling | 1,4-Dioxane, DMF | Mediate catalytic cycle, influence catalyst stability and activity. | researchgate.net |

Temperature and Pressure Control in Industrial Scale-Up

Transitioning a synthesis from the laboratory bench to an industrial scale introduces significant challenges, particularly concerning the management of temperature and pressure to ensure safety, efficiency, and product quality.

Temperature control is paramount. Many synthetic routes involve highly exothermic or cryogenic steps. For example, reactions using n-butyllithium often require temperatures as low as -78°C. Maintaining such low temperatures on a large scale is energy-intensive and technically demanding, and failure to control the temperature can lead to violent reactions and a high risk of failure. google.com Conversely, some steps require elevated temperatures. A patented industrial process for a related isomer involves heating to 40-60°C and later to 80-100°C for hydrolysis, demonstrating the need for precise heating and cooling cycles. google.com Continuous flow reactors with automated temperature control are increasingly used to manage exotherms and improve safety and consistency in industrial production.

Pressure management is critical for reactions involving gases, such as catalytic formylation using carbon monoxide (CO) and hydrogen (H₂), known as syngas. Such processes are often conducted under elevated pressure to increase gas solubility and reaction rates. Laboratory and pilot-scale syntheses have been reported at pressures ranging from 12 bar in continuous-flow systems to 30 bar in batch reactors. nih.govresearchgate.net The use of high-pressure reactors requires specialized equipment and stringent safety protocols to handle the risks associated with pressurized and flammable gases.

The use of microreactors offers a modern solution for scaling up reactions that are difficult to control in large batches. Their high surface-area-to-volume ratio allows for superior heat exchange and precise temperature control, making them a safer alternative for hazardous reactions like N-oxidations. bme.hu

Table 2: Temperature and Pressure Parameters in Related Industrial Syntheses

| Reaction Step | Temperature | Pressure | Scale-Up Consideration | Reference(s) |

| Lithiation | -78 °C | Atmospheric | Difficult temperature control, risk of thermal runaway. | google.com |

| Bromination (Flow) | 0 °C | Atmospheric | Automated temperature control for safety and selectivity. | |

| Hydrolysis | 80-100 °C | Atmospheric | Requires controlled heating for reaction completion. | google.com |

| Catalytic Formylation | 120 °C | 12-30 bar | Requires specialized high-pressure equipment and gas handling. | nih.govresearchgate.net |

Catalytic Enhancement in Synthetic Routes

Catalysis offers a powerful tool to enhance the efficiency, selectivity, and sustainability of synthetic routes to this compound. Catalysts can enable reactions under milder conditions, reduce waste, and provide access to novel chemical transformations.

Palladium-based catalysts are widely employed, particularly for cross-coupling and carbonylation reactions. The formylation of aryl bromides, including bromopyridines, can be achieved using a palladium acetate (Pd(OAc)₂) catalyst with a phosphine (B1218219) ligand like di(1-adamantyl)-n-butylphosphine (cataCXium A) or triphenylphosphine (B44618) (PPh₃). nih.govresearchgate.net These catalysts facilitate the reaction with syngas (CO/H₂) to introduce the formyl group directly.

Nickel catalysts are gaining attention as a more cost-effective and earth-abundant alternative to palladium for cross-coupling reactions. researchgate.net They can be used to couple organozinc reagents with bromopyridines, demonstrating their potential for constructing complex pyridine derivatives.

Copper catalysts , such as copper(II) acetate (Cu(OAc)₂), have been utilized for C-N bond formation reactions in the synthesis of related heterocyclic systems, indicating their potential utility in broader synthetic strategies involving pyridine building blocks. beilstein-journals.org

Beyond transition metals, Lewis acids like **zinc chloride (ZnCl₂) ** can also serve as catalysts in specific transformations, such as in the preparation of precursors for related sulfur-containing pyridines. google.com The development of catalyst-free methods, while ideal from a green chemistry perspective, is often challenging for these types of transformations. scirp.org The selection of an appropriate catalyst and ligand is a key aspect of optimizing the synthesis of functionalized pyridines.

Chemical Reactivity and Derivatization of 2 Bromo 3 Formylpyridine

Transformations Involving the Formyl Group

The aldehyde (formyl) group in 2-bromo-3-formylpyridine is a key site for various chemical modifications, including oxidation, reduction, nucleophilic addition, and condensation reactions.

Oxidation Reactions of the Aldehyde Moiety

The formyl group of this compound can be readily oxidized to a carboxylic acid group, yielding 2-bromonicotinic acid. This transformation is a fundamental reaction in organic chemistry and can be achieved using a variety of oxidizing agents. The resulting 2-bromonicotinic acid is a valuable intermediate in the synthesis of more complex molecules.

Reduction Reactions to Pyridine (B92270) Methanol (B129727) Derivatives

Conversely, the formyl group can be reduced to a hydroxymethyl group, affording (2-bromopyridin-3-yl)methanol. This reduction is typically carried out using hydride-based reducing agents. This reaction is significant as it introduces a primary alcohol functionality, which can be further functionalized.

Nucleophilic Addition Reactions (e.g., Aldol (B89426) Condensation)

The carbonyl carbon of the formyl group is electrophilic and thus susceptible to attack by nucleophiles. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.org This reactivity allows for a variety of nucleophilic addition reactions. masterorganicchemistry.comlibretexts.orglibretexts.orgwikipedia.org

A notable example is the aldol condensation, a powerful carbon-carbon bond-forming reaction. wikipedia.orgwikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, an enolate ion, generated from a ketone or another aldehyde, acts as a nucleophile and adds to the formyl group of this compound. wikipedia.orgmasterorganicchemistry.comlibretexts.org The initial addition product is a β-hydroxy aldehyde, which can then undergo dehydration to form an α,β-unsaturated aldehyde. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Imine and Oxime Formation for Further Functionalization

The formyl group of this compound readily reacts with primary amines to form imines, also known as Schiff bases. libretexts.orgchemistrysteps.commasterorganicchemistry.comresearchgate.netyoutube.com This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule. chemistrysteps.comresearchgate.netyoutube.com The formation of imines is often catalyzed by acid and is a reversible process. libretexts.orgmasterorganicchemistry.com

Similarly, reaction with hydroxylamine (B1172632) yields an oxime. wikipedia.orgscribd.comchemtube3d.comnih.govorganic-chemistry.org Oximes are crystalline solids and are useful for the characterization and purification of carbonyl compounds. nih.gov The formation of both imines and oximes introduces a C=N double bond, which can be a site for further chemical modifications, such as reduction to amines or participation in cycloaddition reactions. masterorganicchemistry.com

Reactions at the Bromine Atom: Cross-Coupling Strategies

The bromine atom at the 2-position of the pyridine ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. nih.govwikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. libretexts.orgyoutube.com These reactions typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.comnih.govlibretexts.org

Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds. libretexts.orgwikipedia.orgnih.govorganic-chemistry.org It involves the reaction of an organoboron compound, such as a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.orgorganic-chemistry.org this compound can be effectively coupled with various aryl- and heteroarylboronic acids to generate biaryl and heteroaryl-substituted pyridines. researchgate.net

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.orgnih.govmdpi.com This reaction is a valuable tool for the vinylation of aryl and vinyl halides. mdpi.com this compound can participate in Heck reactions with a variety of alkenes to introduce unsaturated side chains. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. scirp.org this compound can be coupled with a range of terminal alkynes to produce 2-alkynyl-3-formylpyridines. ucsb.edu

Interactive Data Table of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Aryl/Heteroarylboronic Acid | Pd(0) catalyst, Base | 2-Aryl/Heteroaryl-3-formylpyridine |

| Heck | Alkene | Pd(0) catalyst, Base | 2-Alkenyl-3-formylpyridine |

| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | 2-Alkynyl-3-formylpyridine |

Nickel and Copper-Catalyzed Coupling Reactions

While palladium catalysts are most commonly employed, nickel and copper catalysts also play a significant role in the derivatization of aryl halides. Nickel catalysts can be a more cost-effective alternative to palladium and can sometimes offer complementary reactivity. For instance, nickel-catalyzed couplings with Grignard reagents (Kumada coupling) can be used to introduce alkyl and aryl groups.

Copper-catalyzed reactions, particularly the Ullmann condensation, are well-established methods for forming carbon-nitrogen and carbon-oxygen bonds. For example, this compound can react with amines or alcohols in the presence of a copper catalyst to yield 2-amino- or 2-alkoxy-3-formylpyridine derivatives, respectively.

Nucleophilic Aromatic Substitution (SNAr) at the Bromo-Pyridyl Position

The pyridine ring is inherently electron-deficient, and this electron deficiency is further enhanced by the presence of the electron-withdrawing formyl group. This electronic nature makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (the 2- and 4-positions). The bromine atom at the 2-position of this compound is a good leaving group, facilitating SNAr reactions with a variety of nucleophiles. Strong nucleophiles such as alkoxides, thiolates, and amines can displace the bromide to form the corresponding substituted pyridines.

Dual Functional Group Reactivity: Tandem and Cascade Reactions

The presence of both a bromo substituent and a formyl group on the same pyridine ring opens up possibilities for tandem and cascade reactions. In these reactions, a single transformation at one functional group can trigger a subsequent reaction at the other, leading to the rapid construction of complex molecular architectures in a single synthetic operation. For example, a Sonogashira coupling to introduce an alkyne at the 2-position could be followed by an intramolecular cyclization involving the formyl group at the 3-position to construct fused heterocyclic systems. Such strategies are highly efficient and atom-economical, making them attractive in modern organic synthesis.

Chemo- and Regioselective Transformations of this compound

The differential reactivity of the bromo and formyl substituents allows for chemo- and regioselective transformations, where one functional group reacts preferentially while the other remains unchanged. This selectivity is crucial for the controlled synthesis of complex molecules.

The bromine atom, being a good leaving group, is amenable to various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation. For instance, the Suzuki-Miyaura coupling allows for the introduction of aryl or heteroaryl groups at the 2-position. nih.govresearchgate.netwikipedia.orgbeilstein-journals.org Similarly, the Heck reaction facilitates the vinylation of the pyridine ring, organic-chemistry.orgwikipedia.orgmdpi.comresearchgate.netnih.gov and the Sonogashira coupling enables the introduction of acetylenic moieties. scirp.orgresearchgate.netresearchgate.netorganic-chemistry.orgscirp.org Furthermore, the Buchwald-Hartwig amination provides a powerful tool for the formation of C-N bonds by coupling with a variety of amines. nih.govchemspider.comresearchgate.netwikipedia.orglibretexts.org

Conversely, the aldehyde group can undergo a range of characteristic reactions. It can be selectively protected, for instance, by forming an acetal, which allows for subsequent manipulations of the bromo group without affecting the aldehyde. mdpi.com The formyl group can also be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing further avenues for derivatization.

The table below summarizes some of the key chemo- and regioselective transformations of this compound.

| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Type |

| Suzuki-Miyaura Coupling | Bromo | Aryl/heteroaryl boronic acid, Pd catalyst, base | 2-Aryl/heteroaryl-3-formylpyridine |

| Heck Reaction | Bromo | Alkene, Pd catalyst, base | 2-Vinyl-3-formylpyridine |

| Sonogashira Coupling | Bromo | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, base | 2-Alkynyl-3-formylpyridine |

| Buchwald-Hartwig Amination | Bromo | Amine, Pd catalyst, base | 2-Amino-3-formylpyridine |

| Acetal Protection | Formyl | Alcohol, acid catalyst | 2-Bromo-3-(dialkoxymethyl)pyridine |

One-Pot Synthetic Sequences Incorporating Both Functionalities

The dual functionality of this compound makes it an ideal substrate for one-pot synthetic sequences, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates. Such strategies are highly efficient and atom-economical. These sequences often involve an initial reaction at one functional group, followed by an intramolecular cyclization or a subsequent intermolecular reaction involving the second functional group.

A common strategy involves an initial palladium-catalyzed cross-coupling reaction at the 2-position, followed by a reaction of the newly introduced group with the formyl moiety at the 3-position. This can lead to the formation of fused heterocyclic systems. For example, a Sonogashira coupling to introduce an alkyne at the 2-position can be followed by an intramolecular cyclization involving the aldehyde, leading to the formation of fused pyridine derivatives. nih.govorganic-chemistry.orgmdpi.combohrium.com Similarly, a Buchwald-Hartwig amination can be followed by a condensation reaction between the newly introduced amine and the adjacent aldehyde to form a fused pyridopyrimidine or related heterocycle. researchgate.netnih.govmdpi.com

The following table illustrates a generalized one-pot synthetic sequence starting from this compound.

| Step 1: Reaction at C2 (Bromo Group) | Intermediate (Not Isolated) | Step 2: Reaction at C3 (Formyl Group) | Final Product |

| Sonogashira Coupling with a terminal alkyne | 2-Alkynyl-3-formylpyridine derivative | Intramolecular Cyclization | Fused Pyridine System (e.g., Thieno[2,3-b]pyridine) |

| Buchwald-Hartwig Amination with an amine | 2-Amino-3-formylpyridine derivative | Condensation/Cyclization | Fused Pyridine System (e.g., Pyrido[2,3-d]pyrimidine) |

Photoredox Catalysis in this compound Transformations

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild conditions. cancer.govnih.govnih.govresearchgate.netscispace.comnih.govcharnwooddiscovery.comresearchgate.netunibo.it This methodology relies on the ability of a photocatalyst to absorb visible light and initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates.

While the application of photoredox catalysis to the specific transformations of this compound is an emerging area of research, the inherent reactivity of its functional groups suggests significant potential. The bromo-substituted pyridine ring is a potential substrate for photoredox-catalyzed C-H functionalization reactions, where a C-H bond on a coupling partner is activated to form a new C-C bond at the 2-position of the pyridine. cancer.govnih.govnih.govresearchgate.netscispace.com

Furthermore, the aldehyde group could potentially participate in photoredox-catalyzed reductive couplings. For instance, a ketyl radical could be generated from the aldehyde via a SET reduction, which could then engage in intermolecular or intramolecular couplings. nih.gov The combination of a photoredox-active catalyst with a suitable co-catalyst could enable novel transformations that are not accessible through traditional methods.

Research in this area is poised to unlock new synthetic pathways for the derivatization of this compound, leading to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Applications of 2 Bromo 3 Formylpyridine As a Synthetic Synthon

Building Block for Complex Heterocyclic Systems

The unique structure of 2-bromo-3-formylpyridine, featuring adjacent and differentially reactive sites, serves as an ideal starting point for synthesizing fused heterocyclic systems. The aldehyde group provides a handle for initial condensation and ring-forming reactions, while the bromo group can participate in subsequent cyclization or cross-coupling steps. This versatility enables the generation of molecular complexity from a relatively simple precursor. nih.gov

The compound is a key intermediate for élaborating more complex structures fused to the pyridine (B92270) ring. The formyl group can react with a variety of nucleophiles, particularly active methylene (B1212753) compounds, to initiate cyclization cascades. For instance, it can be utilized in multicomponent reactions to build fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines. nih.govnih.govresearchgate.net The subsequent manipulation of the bromo group, often through palladium-catalyzed intramolecular C-H arylation, can then be used to complete the formation of the fused ring system, yielding polycyclic heteroaromatic compounds. beilstein-journals.org This stepwise or one-pot approach allows for the rapid assembly of diverse heterocyclic scaffolds. nih.gov

Table 1: Examples of Fused Pyridine Systems Derivable from Pyridine Synthons

| Fused Heterocycle Class | General Synthetic Strategy | Potential Role of this compound |

|---|---|---|

| Pyrido[2,3-d]pyrimidines | Condensation with urea, thiourea, or related compounds. nih.govnih.gov | The formyl group undergoes condensation, followed by cyclization. The bromo-substituent can be a site for further functionalization. |

| Pyrazolo[3,4-b]pyridines | Reaction with hydrazine (B178648) derivatives. nih.govresearchgate.net | The aldehyde reacts to form a hydrazone, which then cyclizes onto the pyridine ring. |

| 1,8-Naphthyridines | Condensation with active methylene compounds like malononitrile. nih.gov | The formyl group participates in a Knoevenagel condensation, initiating a sequence leading to the fused ring. |

| Furo[2,3-c]pyridines | Reaction with components that can form a furan (B31954) ring. nih.gov | Serves as a pyridine backbone onto which a furan ring can be constructed. |

The creation of polycyclic aromatic nitrogen heterocycles (aza-PAHs) is facilitated by synthons that can undergo multiple bond-forming reactions. This compound is well-suited for this purpose. Its functional groups allow for participation in cascade reactions where multiple rings are formed in a single synthetic operation. nih.gov Methodologies such as base-mediated tandem reactions can generate several new bonds and fused rings simultaneously. nih.gov The aldehyde can undergo initial Michael additions and aldol (B89426) condensations, while the bromo-group is perfectly positioned for subsequent intramolecular arylation or other cyclization reactions to build up the polycyclic framework. nih.govbeilstein-journals.org This strategy provides rapid access to complex molecular scaffolds from simple building blocks.

2-Pyridones are privileged structures in medicinal chemistry and can be accessed through various synthetic routes. nih.govorganic-chemistry.org While direct conversion of this compound to a pyridone is not the most common pathway, its functional groups can be strategically employed. For example, the aldehyde can be used to build a second ring system fused to the initial pyridine. Subsequent oxidative or rearrangement reactions, potentially involving the bromo-substituted position, could then lead to the formation of a pyridone moiety within a larger fused system. diva-portal.org Annulation strategies, such as Co(III)-catalyzed reactions with compounds like vinylene carbonate, provide a modern approach to constructing the pyridinone ring. organic-chemistry.org The functional handles on this compound make it an adaptable precursor for entry into these more complex synthetic sequences.

Precursor for Biologically Active Molecules

The pyridine ring is a core component of numerous pharmaceuticals and biologically active compounds. researchgate.netcore.ac.ukbohrium.com Its ability to act as a bioisostere and participate in hydrogen bonding makes it a key feature in drug design. This compound serves as a crucial starting material in the synthesis of these molecules, providing a functionalized pyridine core that can be further elaborated. pipzine-chem.com

This compound is recognized as a key pharmaceutical intermediate. echemi.com Its utility lies in its capacity to serve as a foundational element for constructing a wide array of more complex molecules targeted for therapeutic applications. nbinno.com The pyridine scaffold is found in drugs with diverse activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govcore.ac.uk The presence of the bromo and formyl groups provides convenient points for chemical modification, allowing chemists to generate libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in modern drug discovery. mdpi.combohrium.com

The development of novel therapeutic agents frequently relies on the synthesis of new heterocyclic entities. This compound is a precursor for various classes of compounds investigated for their therapeutic potential.

Anticancer Agents: Many pyridine-containing heterocycles exhibit significant anticancer activity. nih.govresearchgate.netwestminster.ac.uk For example, 2-imino-1,2-dihydropyridine-3-carbonitriles, which can be synthesized from precursors structurally related to this compound, have been evaluated as phosphodiesterase 3 (PDE3) inhibitors and for their ability to inhibit tumor cell growth. nih.gov The synthesis of novel pyridine-thiazole hybrids has also yielded compounds with high antiproliferative activity against various tumor cell lines. mdpi.com The core structure provided by this compound is central to the design of such agents.

Enzyme Inhibitors: The pyridine-2,4-dicarboxylic acid (2,4-PDCA) scaffold is known to produce potent inhibitors of human 2-oxoglutarate-dependent oxygenases like aspartate/asparagine-β-hydroxylase (AspH), a target in cancer therapy. nih.gov Synthetic routes to derivatives of 2,4-PDCA can utilize functionalized pyridine precursors, highlighting the importance of starting materials like this compound in accessing these inhibitor classes. nih.gov

Other Biologically Active Compounds: The versatility of this synthon extends to the creation of compounds with a broad range of biological activities. Fused pyridine derivatives have been investigated for antibacterial, antifungal, and antiviral applications. core.ac.ukekb.eg The ability to readily construct complex fused systems from this compound makes it an invaluable tool in the search for new bioactive molecules. mdpi.commdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| 2,4-PDCA |

| This compound |

| 2-bromonicotinaldehyde |

| malononitrile |

| phosphodiesterase 3 |

| vinylene carbonate |

| AspH |

| 2-imino-1,2-dihydropyridine-3-carbonitriles |

| pyridine-2,4-dicarboxylic acid |

Pharmaceutical Intermediates and Drug Discovery Research

Development of Compounds with Specific Pharmacological Profiles (e.g., Antibacterial, Antiviral, Antifungal, Anticancer)

The pyridine nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of therapeutic agents. This compound acts as a key building block for introducing this important heterocyclic motif, enabling the synthesis of novel compounds with potential pharmacological activities.

Anticancer Applications:

Research has demonstrated the role of this compound as a precursor in the synthesis of potent anticancer agents. Specifically, it has been utilized as a key intermediate in the development of fused heteroaryl compounds that act as inhibitors of phosphoinositide 3-kinases (PI3Ks) dntb.gov.ua. The PI3K signaling pathway is crucial in regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

In one synthetic pathway, this compound is first reduced to (2-bromopyridin-3-yl)methanol. This intermediate then undergoes further reactions to construct more complex heterocyclic systems designed to fit into the ATP-binding pocket of the PI3K enzyme, thereby inhibiting its function and impeding cancer cell growth dntb.gov.ua. The development of these inhibitors showcases the utility of this compound in creating targeted cancer therapies.

Table 1: Synthesis of a PI3K Inhibitor Intermediate from this compound

| Step | Starting Material | Reagent | Product | Application | Reference |

|---|---|---|---|---|---|

| 1 | This compound | NaBH₄, Methanol (B129727) | (2-bromopyridin-3-yl)methanol | Intermediate for fused heteroaryl synthesis | dntb.gov.ua |

| 2 | (2-bromopyridin-3-yl)methanol | Subsequent reaction steps | Fused heteroaryl compounds | Anticancer (PI3K Inhibitors) | dntb.gov.ua |

Antibacterial, Antiviral, and Antifungal Applications:

While the pyridine scaffold is integral to many antimicrobial drugs, specific examples detailing the direct use of this compound for the synthesis of antibacterial, antiviral, or antifungal agents are not extensively documented in dedicated studies. However, its utility in palladium-catalyzed cross-coupling reactions to form thieno[2,3-b]- and [3,2-b]-fused naphthyridines has been reported researchgate.net. Thieno-fused pyridine systems are recognized for their diverse biological activities, and their synthesis from this compound highlights its potential as a synthon for generating novel scaffolds for screening against various pathogens. The reactivity of its aldehyde group allows for the formation of Schiff bases and other derivatives, which are classes of compounds often investigated for antimicrobial properties.

Agrochemical and Material Science Applications

The application of this compound extends beyond pharmaceuticals into the realms of agrochemicals and material science, where the pyridine moiety is valued for its chemical properties and biological interactions.

Agrochemical Applications:

This compound is cited by chemical suppliers as a key intermediate in the synthesis of agrochemicals smolecule.comacs.org. Pyridine-based compounds are crucial in modern agriculture, forming the active ingredients in a range of fungicides, herbicides, and insecticides. The specific role of this compound involves its use as a building block to create more complex molecules that can selectively target pests or unwanted weeds, contributing to crop protection and yield improvement. While broad applications are noted, specific, publicly documented examples of commercial pesticides synthesized directly from this compound are limited.

Material Science Applications:

In material science, this compound serves as a precursor for coordination compounds and polymers with interesting electronic and magnetic properties. Its ability to participate in the synthesis of ligands for metal complexes is a key aspect of this application. For instance, the reaction of ligands derived from this molecule with metal ions like copper can lead to the formation of one-dimensional coordination polymers. These materials are of research interest for their potential use in molecular electronics and magnetic devices. Furthermore, its role in forming π-conjugated systems makes it a candidate for the synthesis of organic semiconductors and other electronic materials, although this remains an area of emerging research smolecule.com.

Advanced Catalysis and Ligand Design

The structure of this compound is well-suited for the synthesis of specialized ligands that can coordinate with transition metals, forming complexes used in catalysis and molecular magnetism.

Development of Ligands for Transition Metal Catalysis

The nitrogen atom of the pyridine ring and the potential for the aldehyde group to be converted into other coordinating moieties make this compound an excellent starting point for ligand synthesis. A notable application is in the creation of 3-pyridyl-substituted nitronyl nitroxide radicals.

In a documented synthesis, this compound is reacted with 2,3-bis(hydroxyamino)-2,3-dimethylbutane to form an imidazolidine (B613845) precursor. Subsequent oxidation yields the stable nitronyl nitroxide radical ligand. This type of organic radical is of significant interest because it can coordinate to metal ions to create heterospin systems, where a paramagnetic metal center is magnetically coupled to the radical.

These ligands have been used to assemble a diverse array of coordination complexes with copper(II) hexafluoroacetylacetonate (Cu(hfac)₂), resulting in mononuclear, binuclear, trinuclear, and polymeric structures. The study of these complexes provides insight into magnetic interactions and the design of molecular-based magnets.

Table 2: Synthesis of a Nitronyl Nitroxide Ligand and Copper(II) Complex

| Step | Reactants | Product | Application | Reference |

|---|---|---|---|---|

| 1 | This compound, 2,3-bis(hydroxyamino)-2,3-dimethylbutane | 3-(1,3-dihydroxy-4,4,5,5-tetramethyl-imidazolidin-2-yl)-2-bromopyridine | Ligand Precursor | |

| 2 | Ligand Precursor | 2-(2-Bromo-3-pyridyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-1-oxyl-3-oxide (Nitronyl Nitroxide Ligand) | Radical Ligand for Metal Complexation | |

| 3 | Nitronyl Nitroxide Ligand, Cu(hfac)₂ | [Cu(hfac)₂L]n Coordination Polymer | Molecular Magnetism Research |

Design of Fluorescent Probes Utilizing Pyridine Derivatives

Pyridine derivatives are frequently incorporated into the structure of fluorescent probes and sensors due to their electronic properties and ability to coordinate with analytes. The pyridine ring can act as a signaling unit or a recognition site within a larger fluorophore structure. While the general utility of pyridine-containing compounds in the design of fluorescent sensors is well-established, specific examples detailing the synthesis of fluorescent probes directly from this compound are not prominent in the available scientific literature. However, its potential as a precursor for constructing more complex heterocyclic systems, such as quinolines or imidazo[1,2-a]pyridines, which are known fluorophores, suggests its applicability in this field. The dual functionality of this compound allows for sequential reactions, such as condensation followed by cyclization or cross-coupling, which are key strategies in building the complex scaffolds required for fluorescent probes.

Analytical and Spectroscopic Characterization in Research of 2 Bromo 3 Formylpyridine

Chromatographic Purification Techniques (e.g., HPLC, GC)

Chromatographic methods are fundamental for the purification and assessment of the purity of 2-bromo-3-formylpyridine. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful techniques employed for this purpose. teledynelabs.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. teledynelabs.com For this compound, HPLC is often used to monitor the progress of a reaction and to assess the purity of the final product. vwr.com The choice of the stationary phase (the column) and the mobile phase (the solvent) is critical for achieving good separation. savemyexams.com Normal-phase or reversed-phase chromatography can be employed, depending on the polarity of the compound and the impurities present. teledynelabs.com

Gas Chromatography (GC) is particularly suitable for the analysis of volatile compounds. savemyexams.com While this compound is a solid at room temperature, it can be analyzed by GC if it is sufficiently volatile or can be derivatized to a more volatile compound. savemyexams.comnist.gov In GC, an inert gas carries the vaporized sample through a column, and the separation is based on the differential partitioning of the components between the mobile gas phase and a stationary liquid or solid phase. savemyexams.com The technique is highly sensitive and can be used to detect even trace amounts of impurities.

In research settings, column chromatography using silica (B1680970) gel is a common method for the purification of this compound. The selection of an appropriate eluent system, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate (B1210297), is crucial for effective separation. ehu.es

Table 1: Chromatographic Purification Techniques for this compound

| Technique | Stationary Phase | Mobile Phase/Eluent | Purpose |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | C18 or Silica | Acetonitrile/Water gradients, Hexane/Ethyl Acetate | Purity assessment, reaction monitoring |

| Gas Chromatography (GC) | Various capillary columns (e.g., DB-5) | Inert gas (e.g., Helium, Nitrogen) | Analysis of volatile impurities |

| Column Chromatography | Silica gel | Hexane/Ethyl Acetate gradients | Preparative purification |

Spectroscopic Identification (e.g., NMR, LC-MS)

Spectroscopic techniques provide detailed information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for its structural elucidation. teledynelabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful methods for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra are used to characterize this compound.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For this compound, the spectrum would show distinct signals for the aldehyde proton and the protons on the pyridine (B92270) ring. The chemical shifts (δ) and coupling constants (J) of these signals are characteristic of the compound's structure. rsc.org

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. rsc.org Each unique carbon atom gives a distinct signal, and the chemical shift of the signal indicates its chemical environment. The spectrum of this compound would show signals for the carbonyl carbon of the formyl group and the carbon atoms of the pyridine ring. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. longdom.org This technique is used to determine the molecular weight of this compound and to identify any impurities. longdom.org In LC-MS, the sample is first separated by HPLC, and then the eluting components are introduced into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). longdom.org The resulting mass spectrum provides the molecular weight of the compound and can also offer clues about its structure through fragmentation patterns. rsc.org

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations |

|---|---|

| ¹H NMR | Signals corresponding to the aldehyde proton (CHO) and aromatic protons on the pyridine ring. |

| ¹³C NMR | Signals for the carbonyl carbon and the carbons of the pyridine ring. rsc.org |

| LC-MS | Provides the molecular weight of the compound and helps in identifying impurities by their mass. longdom.org |

Future Directions and Emerging Research Avenues for 2 Bromo 3 Formylpyridine

Sustainable Synthetic Routes: Green Chemistry Principles

The principles of green chemistry are increasingly being integrated into the synthesis of pyridine (B92270) derivatives to minimize environmental impact and enhance efficiency. ijarsct.co.in Future research will likely focus on developing more sustainable methods for the preparation of 2-Bromo-3-formylpyridine and its derivatives, moving away from hazardous reagents and harsh reaction conditions. ijarsct.co.in

Key green chemistry approaches that are being explored include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.comorganic-chemistry.org The application of microwave-assisted synthesis to the Bohlmann-Rahtz pyridine synthesis, for example, has been shown to be a rapid and efficient one-step method for producing substituted pyridines. organic-chemistry.org The use of microwave irradiation can significantly reduce the energy consumption and the use of solvents, making it a more environmentally benign approach. mdpi.comnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of solvents, or in the presence of environmentally benign solvents, is a cornerstone of green chemistry. researchgate.net Solvent-free methods for the synthesis of pyridine derivatives, such as the reaction of chalcones with ammonium (B1175870) acetate (B1210297), have been reported to produce excellent yields. researchgate.net These approaches not only reduce the environmental burden associated with solvent use and disposal but can also simplify product purification. rsc.orgresearchgate.net

Use of Green Catalysts: The development of efficient and recyclable catalysts is another important aspect of sustainable synthesis. Research is ongoing to find non-toxic and readily available catalysts that can promote the synthesis of pyridine derivatives with high selectivity and efficiency. rsc.org

| Green Chemistry Approach | Advantages | Potential Application for this compound Synthesis |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, reduced energy consumption | Rapid and efficient synthesis of the pyridine core or subsequent derivatization reactions. |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower environmental impact | Environmentally friendly synthesis of this compound or its derivatives. |

| Green Catalysts | High efficiency, recyclability, reduced toxicity | Catalytic routes that avoid stoichiometric hazardous reagents. |

Exploration of Novel Catalytic Transformations

The presence of both a bromo and a formyl group on the pyridine ring of this compound makes it an ideal substrate for a variety of novel catalytic transformations. These reactions can be used to introduce new functional groups and build molecular complexity in a highly controlled manner.

Future research in this area is expected to focus on:

C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. beilstein-journals.orgrsc.org In the case of this compound, the electron-withdrawing nature of the bromo and formyl groups deactivates the pyridine ring towards electrophilic attack but can direct nucleophilic or radical functionalization to specific positions. beilstein-journals.org Transition-metal catalyzed C-H activation could enable the selective introduction of alkyl, aryl, or other functional groups at various positions on the pyridine ring. nih.govmdpi.com

Cross-Coupling Reactions: The bromine atom at the 2-position is susceptible to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings. mdpi.com These reactions allow for the formation of new C-C bonds, enabling the synthesis of biaryl and other complex structures. The aldehyde group can also participate in various coupling reactions or be transformed into other functional groups.

Domino and Multicomponent Reactions: The development of domino or multicomponent reactions involving this compound could provide a highly efficient way to construct complex molecules in a single step. For instance, a ruthenium-catalyzed domino reaction of 2-bromopyridines has been developed for the synthesis of heteroarylated 2-pyridones. nih.gov

Applications in Advanced Functional Materials

Pyridine-containing molecules are of significant interest in the field of materials science due to their unique electronic and photophysical properties. This compound can serve as a valuable building block for the synthesis of advanced functional materials with applications in electronics and optoelectronics.

Emerging research directions include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives are widely used as components of organic light-emitting diodes (OLEDs) due to their excellent electron-transporting and emissive properties. ossila.comdntb.gov.ua The bromo and formyl groups of this compound can be utilized to synthesize larger, conjugated molecules with tailored electronic properties for use as emitters, hosts, or electron-transport materials in OLED devices. researchgate.netresearchgate.net

Organic Photovoltaics (OPVs): The development of new organic materials for use in solar cells is a major area of research. Pyridine-based molecules can be incorporated into polymers and small molecules used in the active layer of organic photovoltaic devices. The ability to functionalize this compound at two different positions allows for the fine-tuning of the electronic and morphological properties of these materials to optimize device performance.

Sensors and Molecular Switches: The pyridine nitrogen atom can act as a binding site for metal ions and other analytes, making pyridine derivatives attractive candidates for the development of chemical sensors. The functional groups of this compound can be modified to create chromophores or fluorophores whose optical properties change upon binding to a target analyte.

Computational Chemistry and Reaction Mechanism Studies

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of chemical systems. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the structure, reactivity, and reaction mechanisms of this compound. tandfonline.com

Future computational studies are likely to focus on:

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 200.97 (C₆H₄BrNO⁺) .

- IR Spectroscopy : A strong C=O stretch at 1680–1710 cm⁻¹ confirms the formyl group .

How can this compound serve as a precursor for complex heterocycles in pharmaceutical research?

Advanced Research Focus

This compound is a versatile intermediate for:

- Schiff base formation : Condensation with primary amines yields imine-linked ligands for metal coordination complexes, useful in catalysis .

- Pyrido-fused systems : Intramolecular cyclization with hydrazines generates pyrazolo[3,4-b]pyridines, a scaffold in kinase inhibitors .

- Functional group interconversion : Reduction of the formyl group (NaBH₄) to hydroxymethyl or oxidation to carboxylic acid expands derivatization pathways .

How should researchers resolve contradictions in reported reaction outcomes for bromo-formyl pyridine derivatives?

Advanced Research Focus

Discrepancies in literature (e.g., divergent yields or byproducts) often arise from:

- Oxygen sensitivity : Radical-mediated bromination may require degassing to suppress oxidation .

- Steric effects : Bulky substituents on the pyridine ring can alter reaction pathways; computational modeling (DFT) helps predict regioselectivity .

Proposed solutions include systematic variation of solvents, catalysts, and protection/deprotection strategies, followed by HPLC-MS analysis to track intermediates .

What strategies mitigate stability issues during storage and handling of this compound?

Q. Basic Research Focus

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation .

- Handling : Use gloves and fume hoods due to potential skin/eye irritation (Hazard Classifications: Skin Irrit. 2, Eye Irrit. 2) .

- Decomposition signs : Discoloration (yellow to brown) indicates degradation; repurify via recrystallization in ethanol .

How can computational modeling predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. The formyl group lowers LUMO energy, favoring nucleophilic attacks at C-2 .

- Solvent effects : COSMO-RS models simulate polarity impacts on reaction kinetics, aiding solvent selection for optimal yields .

Validate predictions with experimental data (e.g., kinetic studies under varying dielectric conditions) .

What are the key safety and regulatory considerations for using this compound in academic labs?

Q. Basic Research Focus

- Regulatory compliance : Ensure adherence to TSCA (Toxic Substances Control Act) and REACH protocols .

- Waste disposal : Neutralize brominated waste with sodium thiosulfate before disposal .

- Documentation : Maintain SDS (Safety Data Sheet) records, focusing on Sections 8 (Exposure Controls) and 13 (Disposal Considerations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.